5-Phenyl-1,3-dioxane-2-peroxol
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Overview
Description
5-Phenyl-1,3-dioxane-2-peroxol is an organic compound characterized by a dioxane ring with a peroxide functional group and a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxane-2-peroxol can be synthesized through the reaction of phenyl-substituted carbonyl compounds with 1,3-propanediol in the presence of a peroxide source. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring . Common catalysts include toluenesulfonic acid and zirconium tetrachloride, which are used under reflux conditions to ensure the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the use of molecular sieves or orthoesters can aid in the effective removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-dioxane-2-peroxol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Introduction of halogenated phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,3-dioxane-2-peroxol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-dioxane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways . The compound’s ability to undergo controlled release reactions makes it valuable in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Lacks the phenyl and peroxide groups, making it less reactive in certain applications.
1,3-Dioxolane: Similar ring structure but with different substituents, leading to variations in reactivity and stability.
Phenyl-substituted peroxides: Share the peroxide functional group but differ in the ring structure, affecting their chemical behavior.
Uniqueness
5-Phenyl-1,3-dioxane-2-peroxol is unique due to its combination of a dioxane ring, a phenyl group, and a peroxide functional group. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
89907-48-2 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroperoxy-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O4/c11-14-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI Key |
XDGBCOSLBYUXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)OO)C2=CC=CC=C2 |
Origin of Product |
United States |
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